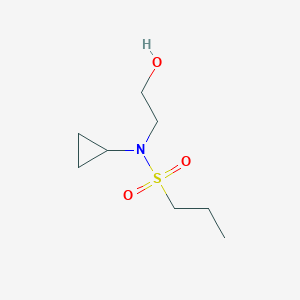
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide
Cat. No. B8577596
M. Wt: 207.29 g/mol
InChI Key: YOSCZSZOKWZLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09096619B2
Procedure details


A mixture of acetic acid 2-[cyclopropyl-(propane-1-sulfonyl)-amino]ethyl ester (1.7 g, 6.8 mmol) and KOH (0.57 g, 10.2 mmol) in 30 ml Methanol was stirred over night at room temperature. The solvent was evaporated the residue dissolved in ethyl acetate and subsequently extracted with water and 1 M KOH, dried over Na2SO4 and the solvent evaporated to obtain 0.46 g of product which was used purified by chromatography (253.5 mg of colorless oil)
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([N:4]([S:11]([CH2:14][CH2:15][CH3:16])(=[O:13])=[O:12])[CH2:5][CH2:6][O:7]C(=O)C)[CH2:3][CH2:2]1.[OH-].[K+]>CO>[CH:1]1([N:4]([CH2:5][CH2:6][OH:7])[S:11]([CH2:14][CH2:15][CH3:16])(=[O:13])=[O:12])[CH2:3][CH2:2]1 |f:1.2|
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred over night at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated the residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
subsequently extracted with water and 1 M KOH
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N(S(=O)(=O)CCC)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.46 g | |
| YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


